molecular formula C31H32FNO4 B11462694 Methyl 4-[10-(2-fluorophenyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl]benzoate

Methyl 4-[10-(2-fluorophenyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl]benzoate

Cat. No.: B11462694
M. Wt: 501.6 g/mol
InChI Key: PRRLXXIBJDLMDR-UHFFFAOYSA-N
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Description

Methyl 4-[10-(2-fluorophenyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl]benzoate is a complex organic compound with a unique structure that includes a fluorophenyl group, multiple methyl groups, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[10-(2-fluorophenyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl]benzoate typically involves multi-step organic reactions

    Acridine Core Synthesis: The acridine core can be synthesized through a condensation reaction involving an aromatic amine and a diketone under acidic conditions.

    Fluorophenyl Group Introduction: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the acridine intermediate.

    Benzoate Ester Formation: The final step involves esterification, where the carboxylic acid group of the benzoate reacts with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[10-(2-fluorophenyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones and esters into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 4-[10-(2-fluorophenyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which Methyl 4-[10-(2-fluorophenyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl]benzoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluorobenzoate: A simpler ester with a fluorophenyl group, used in organic synthesis.

    Acridine derivatives: Compounds with similar acridine cores, often studied for their biological activity.

Uniqueness

Methyl 4-[10-(2-fluorophenyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl]benzoate is unique due to its combination of a fluorophenyl group, multiple methyl groups, and a benzoate ester, which confer distinct chemical and biological properties

Properties

Molecular Formula

C31H32FNO4

Molecular Weight

501.6 g/mol

IUPAC Name

methyl 4-[10-(2-fluorophenyl)-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-9-yl]benzoate

InChI

InChI=1S/C31H32FNO4/c1-30(2)14-22-27(24(34)16-30)26(18-10-12-19(13-11-18)29(36)37-5)28-23(15-31(3,4)17-25(28)35)33(22)21-9-7-6-8-20(21)32/h6-13,26H,14-17H2,1-5H3

InChI Key

PRRLXXIBJDLMDR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2C4=CC=CC=C4F)CC(CC3=O)(C)C)C5=CC=C(C=C5)C(=O)OC)C(=O)C1)C

Origin of Product

United States

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